![molecular formula C12H21NO3 B598196 Tert-butyl 6-hydroxy-hexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate CAS No. 130658-13-8](/img/structure/B598196.png)
Tert-butyl 6-hydroxy-hexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate
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Overview
Description
The compound contains a tert-butyl group, a hexahydrocyclopenta[C]pyrrole ring, and a carboxylate group. The tert-butyl group is known for its unique reactivity pattern due to its crowded structure . The hexahydrocyclopenta[C]pyrrole ring is a type of pyrrole, a heterocyclic aromatic organic compound. Pyrrole rings are present in many important natural products, such as heme .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups. The tert-butyl group, due to its bulky nature, could influence the overall shape and properties of the molecule .Chemical Reactions Analysis
The tert-butyl group in the compound can participate in various chemical transformations due to its unique reactivity pattern . Pyrrole rings are also known to undergo a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the tert-butyl group could affect the compound’s solubility and reactivity .Scientific Research Applications
Efficient Synthesis Processes
Tert-butyl 6-hydroxy-hexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate plays a significant role in efficient synthesis processes. Bahekar et al. (2017) developed a high-yielding, cost-effective, and commercially viable process for synthesizing this compound, highlighting its importance in the field of organic synthesis and its potential for large-scale production (Bahekar et al., 2017).
Precursor for Various Derivatives
This compound serves as a precursor for the synthesis of various derivatives. For instance, Moskalenko and Boev (2014) described the synthesis of piperidine derivatives fused to a tetrahydrofuran ring, starting from tert-butyl 6-hydroxy-hexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate (Moskalenko & Boev, 2014).
Photocyclodimerization Studies
Kopf, Wrobel, and Margaretha (1998) investigated the X-ray structure of a photocyclodimer obtained from the irradiation of a monomeric derivative of tert-butyl 6-hydroxy-hexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate. This study provides insights into the photocyclodimerization process and its potential applications in material science and photophysics (Kopf, Wrobel, & Margaretha, 1998).
Asymmetric Synthesis
The compound is utilized in asymmetric synthesis as well. Arpa et al. (2016) achieved the diastereoselective synthesis of hexahydrocyclopenta[b]pyrrole derivatives (bicycloprolines) using a base-mediated reaction involving tert-butyl 6-hydroxy-hexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate. This illustrates its utility in the synthesis of complex molecular architectures (Arpa et al., 2016).
Future Directions
properties
IUPAC Name |
tert-butyl 4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-6-8-4-5-10(14)9(8)7-13/h8-10,14H,4-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSMJGHUOLKTJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(C2C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80693858 |
Source
|
Record name | tert-Butyl 4-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80693858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
130658-13-8 |
Source
|
Record name | tert-Butyl 4-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80693858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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